Octadec-17-YN-1-OL

説明

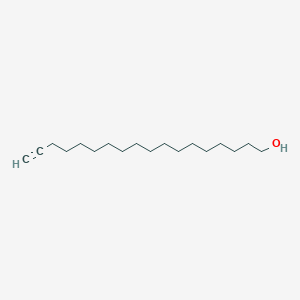

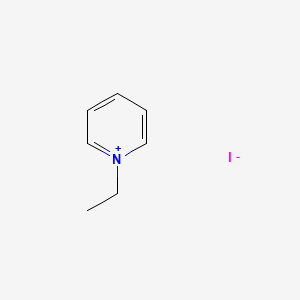

Octadec-17-YN-1-OL, also known as 17-Octadecen-14-yn-1-ol , is a chemical compound with the molecular formula C18H32O . It has an average mass of 264.446 Da and a monoisotopic mass of 264.245331 Da .

Synthesis Analysis

The synthesis of Octadec-17-YN-1-OL involves several steps. One approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected x-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group, and finally, copper(II)-catalyzed Eglinton coupling .Molecular Structure Analysis

The molecular structure of Octadec-17-YN-1-OL consists of 18 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The structure is characterized by a long carbon chain with a hydroxyl group (-OH) at one end and a triple bond (C≡C) near the other end .科学的研究の応用

Antimalarial Activities A study identified compounds including octadec-17-YN-1-OL derivatives from Ongokea gore seed oil with potent in vitro antimalarial activities against Plasmodium falciparum. These compounds showed no toxicity in cytotoxicity screening, highlighting their potential as antimalarial agents (Ntumba et al., 2018).

Solid Phase Extraction in Water Analysis Octadecyl (C-18) bonded to porous silica, a derivative of octadec-17-YN-1-OL, has been evaluated for solid-phase extraction of organic compounds from water. This process showed excellent performance in extracting pesticides and polycyclic organic materials from water, indicating its utility in environmental analysis (Junk & Richard, 1988).

Transdermal Drug Delivery Novel lipids derived from octadec-17-YN-1-OL were developed to enhance the transdermal permeation of various drugs. The study demonstrated significant improvements in drug permeation, suggesting these compounds' potential in transdermal drug delivery systems (Marepally et al., 2013).

Palmitoylation in Mammalian Cells Research utilizing a compound similar to octadec-17-YN-1-OL, 17-octadecynoic acid, helped in identifying palmitoylated proteins in human cells. This is significant for understanding protein trafficking and membrane association in cell biology (Martin & Cravatt, 2009).

Anti-Trypanosomal Activities Octadec-17-YN-1-OL and its derivatives from Porcelia macrocarpa showed potential against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds induced changes in plasma membrane potential, indicating a novel mechanism of action against this parasite (Londero et al., 2018).

Chemical Permeation Enhancers The research focused on developing novel lipids, including octadec-17-YN-1-OL derivatives, for transdermal drug delivery. These lipids significantly increased the skin permeation of various drugs, demonstrating their effectiveness as chemical permeation enhancers (Marepally et al., 2013).

Corrosion Protection in Materials Science Octadecyl-trimethoxy-silane, a related compound, was investigated for its ability to form a protective layer on copper. This research is relevant in materials science for developing corrosion-resistant coatings (Zucchi et al., 2007).

特性

IUPAC Name |

octadec-17-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h1,19H,3-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECQPLALTVMKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529365 | |

| Record name | Octadec-17-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadec-17-YN-1-OL | |

CAS RN |

87640-08-2 | |

| Record name | Octadec-17-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline](/img/structure/B3057999.png)

![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)

![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)